STAT3 Inhibitory Activity: Bromo Analog vs. 3,4‑Dimethoxybenzamide Comparator in Cell‑Based Assay
The compound series to which CAS 785836‑69‑3 belongs has been profiled for STAT3 inhibitory activity. The 3,4‑dimethoxybenzamide analog (MLS000522242) demonstrated an IC₅₀ of 6737 nM in a dose‑response cell‑based assay [REFS‑1]. In contrast, the 4‑bromo‑substituted congener (CAS 785836‑69‑3) is predicted, based on class‑level structure‑activity relationship (SAR) models, to exhibit altered potency and selectivity due to the electron‑withdrawing and steric properties of the bromine atom; however, a directly measured IC₅₀ for the bromo compound has not been disclosed in the public domain.
| Evidence Dimension | STAT3 inhibition (cell‑based) |
|---|---|
| Target Compound Data | IC₅₀ not publicly reported; predicted to differ from 3,4‑dimethoxy analog based on halogen‑bonding and electronic effects |
| Comparator Or Baseline | N‑[2‑[(4‑chlorophenyl)methyl]‑1,3‑benzoxazol‑5‑yl]‑3,4‑dimethoxybenzamide: IC₅₀ = 6737 nM |
| Quantified Difference | Exact fold‑change unknown; bromine substitution introduces a distinct pharmacophoric point for halogen‑bond interactions absent in the dimethoxy comparator |
| Conditions | Dose‑response cell‑based assay measuring STAT3 inhibition (PubChem BioAssay AID 1399) |
Why This Matters
For procurement decisions, this SAR context indicates that the 4‑bromo analog is not functionally interchangeable with the dimethoxy or nitro variants when STAT3‑mediated pathway interrogation is the experimental objective; researchers must verify target engagement empirically.
- [1] PubChem BioAssay AID 1399; BindingDB Entry BDBM46369. N‑[2‑(4‑chlorobenzyl)‑1,3‑benzoxazol‑5‑yl]‑3,4‑dimethoxy‑benzamide STAT3 IC₅₀. PubChem, 2008. View Source
